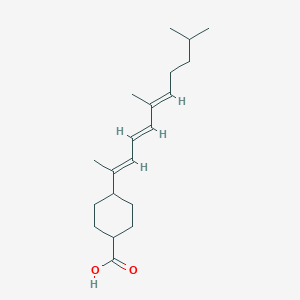

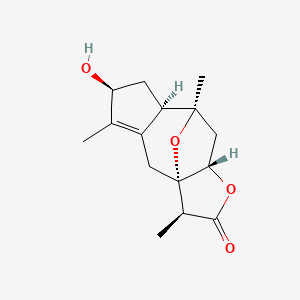

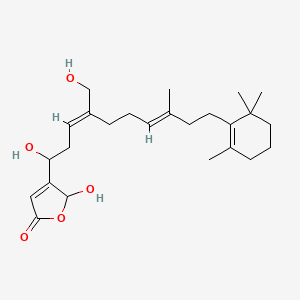

(KDO)2-(palmitoleoyl)-lipid IVA(6-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

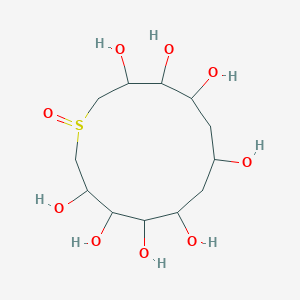

(KDO)2-(palmitoleoyl)-lipid IVA(6-) is a lipid A oxoanion obtained via deprotonation of the carboxy and phosphate OH groups of (KDO)2-(palmitoleoyl)-lipid IVA; major species at pH 7.3. It is a conjugate base of a (KDO)2-(palmitoleoyl)-lipid IVA.

科学的研究の応用

Biochemical Synthesis and Structural Characterization

- Biochemical Pathways and Enzymatic Activities : Studies have revealed the enzymatic pathways and activities involved in the synthesis and modification of KDO-lipid A structures, including the discovery of enzymes capable of transferring KDO sugars to lipid A precursors and the characterization of KDO hydrolases involved in LPS modification (C. Stead et al., 2005; U. Mamat et al., 2008; David A. Six et al., 2008)123.

- Structural Analysis of LPS Components : Research has identified and characterized various structural components of LPS, such as the role of KDO in connecting lipid A to the outer carbohydrate structures of LPS, and the impact of different KDO configurations on LPS function and bacterial viability (Hak Suk Chung et al., 2010; I. Nilsson et al., 2017; C. Raetz et al., 2006)456.

Role in Bacterial Viability and Interaction with Host Systems

- Influence on Bacterial Outer Membrane and Viability : Investigations into the essentiality of KDO-lipid A structures have demonstrated their critical role in maintaining the integrity of the bacterial outer membrane and, by extension, bacterial survival. This has led to the creation of E. coli mutants to study the minimum requirements for bacterial viability (Timothy C. Meredith et al., 2006; C. Katz et al., 2008)78.

- Interaction with the Innate Immune System : The role of KDO2-lipid A as a potent stimulator of the innate immune system has been a focus of research, highlighting its interaction with Toll-like receptor 4 (TLR4) and its implications for understanding bacterial pathogenesis and developing vaccine adjuvants (Jianli Wang et al., 2014)9.

Implications for Research and Therapeutics

- Development of Bacterial Vaccine Adjuvants : The characterization of KDO2-lipid A and its analogs has implications for the development of novel bacterial vaccine adjuvants, leveraging their ability to stimulate the innate immune system (Jianli Wang et al., 2014)9.

- Understanding of Endotoxin Structure and Function : Through the synthesis and study of KDO2-lipid A and related compounds, researchers have gained deeper insights into the structure-function relationships of bacterial endotoxins and their roles in health and disease (J. Lodowska et al., 2013)10.

These findings underscore the complexity and biological significance of (KDO)2-(palmitoleoyl)-lipid IVA(6-) and related molecules in the context of bacterial physiology and host-pathogen interactions. The continued exploration of these compounds holds promise for advancing our understanding of microbial biology and for the development of novel therapeutic and preventive strategies.

特性

製品名 |

(KDO)2-(palmitoleoyl)-lipid IVA(6-) |

|---|---|

分子式 |

C100H176N2O38P2-6 |

分子量 |

2076.4 g/mol |

IUPAC名 |

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-[(Z)-hexadec-9-enoyl]oxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonatooxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C100H182N2O38P2/c1-6-11-16-21-26-31-32-33-34-39-44-49-54-59-82(113)131-73(58-53-48-43-38-30-25-20-15-10-5)63-81(112)102-86-94(135-84(115)62-72(107)57-52-47-42-37-29-24-19-14-9-4)92(139-141(123,124)125)79(69-130-99(97(119)120)65-77(88(117)91(137-99)76(110)67-104)136-100(98(121)122)64-74(108)87(116)90(138-100)75(109)66-103)133-95(86)129-68-78-89(118)93(134-83(114)61-71(106)56-51-46-41-36-28-23-18-13-8-3)85(96(132-78)140-142(126,127)128)101-80(111)60-70(105)55-50-45-40-35-27-22-17-12-7-2/h31-32,70-79,85-96,103-110,116-118H,6-30,33-69H2,1-5H3,(H,101,111)(H,102,112)(H,119,120)(H,121,122)(H2,123,124,125)(H2,126,127,128)/p-6/b32-31-/t70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-/m1/s1 |

InChIキー |

GUGOELZTMNFFOJ-MHGVWHNGSA-H |

異性体SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)[O-])C(=O)[O-])OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |

正規SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)[O-])C(=O)[O-])OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

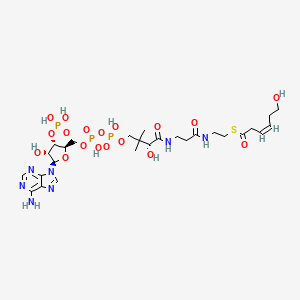

![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1264165.png)

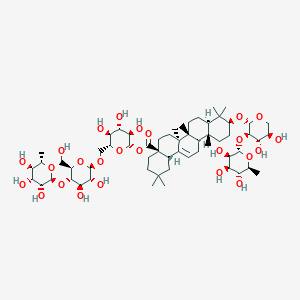

![N-[4-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2-oxoimidazolidin-1-yl]methanesulfonamide](/img/structure/B1264169.png)